5-ethyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-ethyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with an ethyl group attached to the fifth position of the pyrrole ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolopyridine core followed by the introduction of the ethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminopyridine and ethyl acetoacetate, the compound can be synthesized through a series of steps including condensation, cyclization, and dehydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of halogenated or alkylated pyrrolopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-ethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the ethyl group at the fifth position.
5-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group instead of an ethyl group at the fifth position.
5-bromo-1H-pyrrolo[2,3-b]pyridine: Contains a bromine atom at the fifth position.
Uniqueness
5-ethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C9H10N2 |
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Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
QJJVKDGZMAMJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CN2 |
Origin of Product |
United States |
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